3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
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Overview
Description
3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound that features a piperazine ring, a thiazolopyrimidine core, and various substituents
Preparation Methods
The synthesis of 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 3-methylphenylamine with piperazine under controlled conditions.
Thiazolopyrimidine Core Formation: The thiazolopyrimidine core is formed through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the piperazine derivative with the thiazolopyrimidine core using suitable reagents and catalysts.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar compounds to 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione include other piperazine derivatives and thiazolopyrimidine compounds. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their biological activity and applications. Some similar compounds include:
- 1-(2-Methylphenyl)-4-[3-(4-phenyl-1-piperazinyl)propyl]piperazine
- 3-{4-[4-(3-Methylphenyl)-1-piperazinyl]butyl}-2,4-imidazolidinedione
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-13(2)12-26-19(27)17-16(22-21(26)29)18(30-23-17)20(28)25-9-7-24(8-10-25)15-6-4-5-14(3)11-15/h4-6,11,13H,7-10,12H2,1-3H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJQYWMPFAXMOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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